molecular formula C28H31FN2O8 B11048896 Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11048896
M. Wt: 542.6 g/mol
InChI Key: FELKENYSDCMHEK-UHFFFAOYSA-N
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Description

ETHYL 5-[3-[(4-FLUOROPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridinecarboxylate core, which is often associated with biological activity and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[3-[(4-FLUOROPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Fluorophenethyl Group: This step can be achieved through a nucleophilic substitution reaction where the fluorophenethylamine is introduced to the pyridine ring.

    Addition of the Trimethoxyphenyl Group: This can be done using a Friedel-Crafts acylation reaction, where the trimethoxybenzoyl chloride reacts with the intermediate compound.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

ETHYL 5-[3-[(4-FLUOROPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-[3-[(4-FLUOROPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenethyl group may interact with neurotransmitter receptors, while the trimethoxyphenyl group could modulate enzyme activity. The overall effect is a result of these interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-[3-[(4-CHLOROPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE
  • ETHYL 5-[3-[(4-METHOXYPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE

Uniqueness

The presence of the fluorophenethyl group in ETHYL 5-[3-[(4-FLUOROPHENETHYL)AMINO]-3-OXO-1-(3,4,5-TRIMETHOXYPHENYL)PROPYL]-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE imparts unique properties such as increased lipophilicity and potential for specific receptor interactions, which may not be present in similar compounds with different substituents.

Properties

Molecular Formula

C28H31FN2O8

Molecular Weight

542.6 g/mol

IUPAC Name

ethyl 5-[3-[2-(4-fluorophenyl)ethylamino]-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C28H31FN2O8/c1-5-39-28(35)20-15-31-27(34)24(25(20)33)19(17-12-21(36-2)26(38-4)22(13-17)37-3)14-23(32)30-11-10-16-6-8-18(29)9-7-16/h6-9,12-13,15,19H,5,10-11,14H2,1-4H3,(H,30,32)(H2,31,33,34)

InChI Key

FELKENYSDCMHEK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CC=C(C=C2)F)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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